4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

Catalog No.
S15824122
CAS No.
918907-31-0
M.F
C13H14N2O
M. Wt
214.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyr...

CAS Number

918907-31-0

Product Name

4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one

IUPAC Name

4-cyclopropyl-5-methyl-2-phenyl-4H-pyrazol-3-one

Molecular Formula

C13H14N2O

Molecular Weight

214.26 g/mol

InChI

InChI=1S/C13H14N2O/c1-9-12(10-7-8-10)13(16)15(14-9)11-5-3-2-4-6-11/h2-6,10,12H,7-8H2,1H3

InChI Key

QAXYGBZHVMFTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=O)C1C2CC2)C3=CC=CC=C3

4-Cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one is a synthetic compound with the molecular formula C13H14N2OC_{13}H_{14}N_{2}O and a molecular weight of approximately 214.26 g/mol. The compound features a pyrazolone core, which is characterized by a five-membered ring containing two nitrogen atoms. This specific structure includes a cyclopropyl group and a phenyl group, contributing to its unique chemical properties and biological activities. The compound is often studied for its potential therapeutic applications, particularly in neurology and analgesia, due to its structural similarity to known pharmacological agents like edaravone and other pyrazolone derivatives .

The chemical reactivity of 4-cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one can be attributed to its functional groups. Key reactions include:

  • Condensation Reactions: The compound can undergo condensation with various aldehydes or ketones to form more complex pyrazolone derivatives.
  • Hydrogenation: The double bonds within the cyclopropyl group can be subjected to hydrogenation under appropriate conditions.
  • Substitution Reactions: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for the introduction of various substituents.

These reactions highlight the compound's versatility in synthetic organic chemistry, making it a valuable intermediate for developing new pharmaceuticals .

Research indicates that 4-cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one exhibits significant biological activity. It has been associated with:

  • Antioxidant Properties: Similar to edaravone, this compound may protect against oxidative stress by scavenging free radicals.
  • Analgesic Effects: Its structural resemblance to analgesics suggests potential pain-relieving properties.
  • Neuroprotective Effects: Preliminary studies indicate that it may offer protection against neurodegenerative conditions, possibly through mechanisms involving inflammation reduction and neuronal survival enhancement .

Several methods have been reported for synthesizing 4-cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one:

  • Cyclization Reactions: Starting from appropriate hydrazones or hydrazines, cyclization can be achieved through condensation with α,β-unsaturated carbonyl compounds.
  • One-Pot Synthesis: A one-pot method involving the reaction of cyclopropylmethyl ketone with phenylhydrazine and subsequent cyclization has been documented.
  • Multistep Synthesis: This involves multiple steps including the formation of intermediates that are subsequently transformed into the final product through cyclization and functional group modifications.

These methods allow for the efficient production of the compound while enabling variations in substituents to tailor biological activity .

The applications of 4-cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one are diverse:

  • Pharmaceutical Development: As a potential candidate for treating neurodegenerative diseases and as an analgesic agent.
  • Research Tool: Used in studies investigating oxidative stress and neuroprotection mechanisms.
  • Chemical Intermediate: Serves as an intermediate in synthesizing other biologically active compounds.

The ongoing research into its pharmacological properties may lead to new therapeutic strategies in treating various conditions .

Several compounds share structural similarities with 4-cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey FeaturesBiological Activity
EdaravoneC10H10N2OC_{10}H_{10}N_{2}OPyrazolone derivativeAntioxidant, neuroprotective
PhenazoneC11H13N3C_{11}H_{13}N_{3}Analgesic propertiesPain relief
NorphenazoneC11H13N3C_{11}H_{13}N_{3}Related to phenazoneAnalgesic effects
5-MethylpyrazoloneC8H9N3C_{8}H_{9}N_{3}Simple pyrazoloneAntipyretic

The unique combination of the cyclopropyl group and the specific substitution pattern on the pyrazolone core distinguishes 4-cyclopropyl-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one from these similar compounds, potentially leading to unique pharmacological properties and applications .

XLogP3

2.4

Hydrogen Bond Acceptor Count

2

Exact Mass

214.110613074 g/mol

Monoisotopic Mass

214.110613074 g/mol

Heavy Atom Count

16

Dates

Last modified: 08-15-2024

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